6-(4-ethoxyphenyl)-3-propyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(4-ethoxyphenyl)-3-propyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethoxyphenyl)-3-propyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base.
Formation of the Thiadiazine Ring: The thiadiazine ring is formed by the reaction of the triazole derivative with a suitable halogenated compound.
Introduction of Substituents: The ethoxyphenyl, propyl, and trifluoromethylphenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and propyl groups.
Reduction: Reduction reactions can occur at the triazole and thiadiazine rings, leading to the formation of dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazole and thiadiazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazolothiadiazine derivatives, which can have different pharmacological activities depending on the nature of the substituents.
Scientific Research Applications
6-(4-ethoxyphenyl)-3-propyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitor agent.
Biological Studies: It is used in studies related to enzyme inhibition, particularly carbonic anhydrase inhibitors, cholinesterase inhibitors, and aromatase inhibitors.
Drug Design and Development: The compound is a valuable scaffold for the design and development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 6-(4-ethoxyphenyl)-3-propyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as carbonic anhydrase, cholinesterase, and aromatase by binding to their active sites and preventing their normal function.
Anticancer Activity: It induces apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes.
Anti-inflammatory Activity: The compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds share the same core structure but differ in the nature of the substituents.
Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines): These compounds have two triazolothiadiazine units and show enhanced biological activities.
Uniqueness
The uniqueness of 6-(4-ethoxyphenyl)-3-propyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide lies in its specific substituents, which confer distinct pharmacological properties and make it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C23H24F3N5O2S |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)-3-propyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C23H24F3N5O2S/c1-3-6-18-28-29-22-31(18)30-19(14-9-11-17(12-10-14)33-4-2)20(34-22)21(32)27-16-8-5-7-15(13-16)23(24,25)26/h5,7-13,19-20,30H,3-4,6H2,1-2H3,(H,27,32) |
InChI Key |
LAOKWPPLNHMFHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)OCC |
Origin of Product |
United States |
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